4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
“4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular formula is C6H8N2O2 and the molecular weight is 140.1399 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical and Chemical Properties Analysis
The solubility of a similar compound, 2-methyl-2H-pyrazole-3-carboxylic acid, is 90 mM (30 mg/ml) in DMSO . The working concentration for cell culture assays is 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) .Scientific Research Applications
Synthesis and Pharmacological Applications
A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized for their potential analgesic and anti-inflammatory activity. One of the compounds showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to indomethacin, indicating its potential as a lead molecule for developing new analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
Corrosion Inhibition
Pyrazole derivatives, including those structurally related to the title compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. The studies demonstrate these compounds significantly reduce corrosion rates, with effectiveness increasing with concentration (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Antileukemic Activity
Research into the synthesis, stability, and antileukemic activity of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and amides indicates some derivatives increased the average survival time in a standard mouse L-1210 leukemia assay, suggesting potential therapeutic applications (Shealy & O'dell, 1971).
Heterocyclic System Synthesis
A series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates were synthesized, revealing a new heterocyclic system. This research underscores the chemical diversity and synthetic utility of the pyrazole derivatives (Chaban, Matiichuk, & Matiychuk, 2020).
Antimicrobial and Antioxidant Activity
New tetra substituted pyrazolines were evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship described in this study highlights the biological relevance of pyrazole derivatives in pharmaceutical research (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Future Directions
Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, often related to their targets of action .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly affect its bioavailability and efficacy .
Result of Action
The effects of a compound are often related to its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can greatly affect the action of a compound .
Properties
IUPAC Name |
ethyl 4-formyl-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-9-10(7)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHCJQVPJJSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231416 | |
Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350475-46-5 | |
Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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